molecular formula C10H14BrNO B1445261 3-Bromo-4-propoxybenzylamine CAS No. 1310248-08-8

3-Bromo-4-propoxybenzylamine

Cat. No.: B1445261
CAS No.: 1310248-08-8
M. Wt: 244.13 g/mol
InChI Key: ZTTQFXUBULZDAN-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzylamine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Development

3-Bromo-4-propoxybenzylamine is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of novel materials and molecules. For instance, the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which exhibit high singlet oxygen quantum yield, is a significant application. These compounds, due to their photophysical and photochemical properties, have potential applications in photodynamic therapy for cancer treatment, showcasing their importance in medicinal chemistry and material science (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Studies

Research has also explored the antioxidant properties of bromophenol derivatives, which share a structural resemblance or may have synthetic pathways related to this compound. These studies have found that such compounds exhibit significant radical scavenging activities, which could be beneficial in food and pharmaceutical industries as natural antioxidants. For example, certain bromophenol derivatives from marine algae have demonstrated potent scavenging activity against DPPH radicals, suggesting their utility as natural antioxidants with potential application in the food industry or in pharmaceuticals as protective agents against oxidative stress (Li, Li, Gloer, & Wang, 2012).

Molecular Design and Drug Discovery

In drug discovery, the manipulation of bromine-containing molecules, like this compound, has been instrumental in the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of hetero annulated carbazole derivatives, evaluated for in vitro antitumor activity, represents a significant stride in the search for new cancer therapeutics. Among these compounds, specific pyrimido carbazoles exhibited promising activity against cancer cell proliferation, highlighting the critical role of bromine-containing compounds in the development of new anticancer drugs (Murali, Sparkes, & Prasad, 2017).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromoanisole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-propoxybenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Threshold effects have been noted, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. High doses of this compound can lead to adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can localize to different cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular metabolism.

Properties

IUPAC Name

(3-bromo-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTQFXUBULZDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.